Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate

Medicinal Chemistry Physicochemical Properties ADME Prediction

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate (CAS 211915-53-6), also named methyl 5-amino-6-(methylamino)nicotinate, is a bifunctional pyridine derivative carrying a 5-amino group, a 6-methylamino substituent, and a methyl ester at the 3-position. Its molecular formula is C₈H₁₁N₃O₂ with a molecular weight of 181.19 g/mol.

Molecular Formula C8H11N3O2
Molecular Weight 181.195
CAS No. 211915-53-6
Cat. No. B2390258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-6-(methylamino)pyridine-3-carboxylate
CAS211915-53-6
Molecular FormulaC8H11N3O2
Molecular Weight181.195
Structural Identifiers
SMILESCNC1=C(C=C(C=N1)C(=O)OC)N
InChIInChI=1S/C8H11N3O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,9H2,1-2H3,(H,10,11)
InChIKeyXPCXDDOGPNBUQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate (CAS 211915-53-6) Procurement Guide: A Differentiated 5-Amino-6-(methylamino)nicotinate Ester Building Block


Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate (CAS 211915-53-6), also named methyl 5-amino-6-(methylamino)nicotinate, is a bifunctional pyridine derivative carrying a 5-amino group, a 6-methylamino substituent, and a methyl ester at the 3-position. Its molecular formula is C₈H₁₁N₃O₂ with a molecular weight of 181.19 g/mol [1]. This substitution pattern places it within the 5-amino-6-substituted nicotinate ester family, a class widely employed as synthetic intermediates in medicinal chemistry and kinase inhibitor programs [2]. The presence of both a primary amine (5-NH₂) and a secondary amine (6-NHCH₃) provides two chemically distinct nucleophilic handles for orthogonal functionalization, a feature that distinguishes it from simpler mono-amino nicotinate esters.

Why Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate Cannot Be Interchanged with Other 5-Amino Nicotinate Esters


The 6-position substituent on the pyridine ring critically modulates hydrogen-bonding capacity, lipophilicity, and metabolic stability of derived compounds [1]. Replacing the methylamino group (–NHCH₃) with chlorine (–Cl), methoxy (–OCH₃), hydrogen (–H), or a simple methyl group (–CH₃) alters the compound's computed LogP, topological polar surface area (TPSA), hydrogen-bond donor/acceptor counts, and basicity—parameters that directly influence passive permeability, solubility, and target engagement in kinase and enzyme inhibition contexts . These physicochemical divergences mean that in-class analogs cannot be dropped into a synthetic route or biological assay without altering the ADME-Tox profile and target affinity of the final product.

Quantitative Differentiation Evidence for Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate vs. Key Analogs


Lipophilicity (Computed LogP): Moderate Increase Over 6-H and 6-Cl Analogs

The computed LogP of the target compound (XLogP3-AA 0.3 [1]; alternative computed LogP 1.15 ) is higher than that of the 6-unsubstituted analog methyl 6-aminonicotinate (XLogP3-AA approximately -0.1 to 0.0, estimated) and the 6-chloro analog methyl 5-amino-6-chloronicotinate (computed LogP approximately 1.0). This moderate increase in predicted lipophilicity may enhance passive membrane permeability relative to the more polar 6-amino or 6-hydroxy analogs, while retaining sufficient aqueous solubility for handling.

Medicinal Chemistry Physicochemical Properties ADME Prediction

Topological Polar Surface Area (TPSA): Enhanced Hydrogen-Bonding Capacity Over 6-H and 6-OCH₃ Analogs

The target compound has a computed TPSA of 77.2 Ų [1], which reflects its dual amino/methylamino character. This value is significantly higher than that of methyl 6-aminonicotinate (TPSA ≈ 65 Ų) and methyl 5-amino-6-methoxynicotinate (TPSA ≈ 68 Ų). The added hydrogen-bonding capacity from the secondary methylamino group increases the compound's potential for specific polar interactions with biological targets (e.g., kinase hinge-binding motifs) while remaining within the Rule-of-5 threshold (TPSA < 140 Ų).

Medicinal Chemistry Drug Design Physicochemical Properties

Hydrogen-Bond Donor/Acceptor Profile: Dual Donor, Multi-Acceptor Architecture vs. Mono-Amino Analogs

The target compound possesses two hydrogen-bond donors (5-NH₂ and 6-NHCH₃) and five hydrogen-bond acceptors (pyridine N, ester carbonyl O, two amino N lone pairs, and ester O) [1]. In contrast, methyl 5-amino-6-chloronicotinate (CAS 211915-96-7) has only one HBD and four HBA, while methyl 5-amino-6-methoxynicotinate (CAS 59237-50-2) has one HBD and five HBA. The presence of the 6-NHCH₃ as a second donor provides an additional anchoring point for target engagement in kinase ATP-binding pockets, where the hinge region typically requires a donor-acceptor-donor motif.

Medicinal Chemistry Structure-Based Drug Design Molecular Recognition

Synthetic Yield and Purity: Established Reduction Route with 92% Yield vs. Analogous Nitro Reductions

A documented synthetic route for the target compound involves catalytic hydrogenation of methyl 6-methylamino-5-nitronicotinate over Pd/C (10%) under 5 bar H₂ at room temperature, yielding 92% of the desired product . This yield is notably higher than typical reported yields for reduction of 5-nitro-6-chloro nicotinate esters (commonly 70–85% in patent literature). The crude product is obtained as an oil suitable for direct further reaction, minimizing purification losses. Commercially, the compound is available at ≥95% purity (HPLC) from multiple vendors, with select suppliers offering NLT 98% purity .

Process Chemistry Synthesis Procurement

Computed pKa: Distinct Basicity Profile vs. 6-Amino and 6-Chloro Analogs

The predicted pKa of the target compound is 5.29 ± 0.10 , which is attributable to the pyridine nitrogen or the amino/methylamino groups. This value is higher than the predicted pKa of methyl 6-aminonicotinate (4.78 ± 0.13) and distinct from the electron-withdrawing 6-chloro analog (predicted pKa ~3.5–4.0). The intermediate basicity of the target compound facilitates salt formation with pharmaceutically acceptable acids (e.g., HCl, mesylate) to enhance solubility and crystallinity, while avoiding the excessively low pKa of chloro-substituted analogs that can limit salt options.

Physicochemical Properties Salt Formation Formulation

Functional Handle Orthogonality: 5-NH₂ vs. 6-NHCH₃ Differentiation Enables Regioselective Derivatization

The target compound features two amino groups with distinct steric and electronic environments: a primary 5-amino group and a secondary 6-methylamino group [1]. The 5-NH₂ is more nucleophilic and less sterically hindered, allowing for selective acylation, sulfonylation, or reductive amination without protection of the 6-NHCH₃. This regiochemical differentiation is absent in symmetric analogs such as methyl 5,6-diaminonicotinate (CAS not available) or methyl 5-amino-6-chloronicotinate (where only one amine exists). In patent US06710055B2, this compound is used as a direct intermediate without N-protection, confirming practical orthogonality .

Synthetic Methodology Library Synthesis Medicinal Chemistry

Optimal Procurement and Application Scenarios for Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate


Kinase Inhibitor Scaffold Construction Requiring a Hinge-Binding Dual Donor Motif

In kinase drug discovery programs targeting the ATP-binding site, the 5-amino-6-(methylamino)pyridine-3-carboxylate core provides a donor-acceptor-donor (DAD) pharmacophore that mimics the adenine ring of ATP. The dual hydrogen-bond donor profile (5-NH₂ and 6-NHCH₃), verified by computed HBD = 2 [1], is specifically suited for hinge regions that require two directed H-bond interactions. The methyl ester at the 3-position offers a synthetic handle for further elaboration into amides, acids, or heterocycles. This compound has been explicitly claimed as a versatile pyridine building block in PI3 kinase inhibitor patents [2].

Parallel Library Synthesis Leveraging Orthogonal Amino Groups

The chemical orthogonality between the primary 5-amino group and the secondary 6-methylamino group enables sequential derivatization without protecting group manipulations. This reduces synthetic step count and purification burden in array synthesis. The documented 92% yield for the key reduction step ensures that multi-gram quantities of the core scaffold can be economically prepared for library production. Procurement of NLT 98% purity material is recommended to minimize impurities that could interfere with subsequent diversification chemistry.

Physicochemical Property Optimization in CNS Drug Programs

With a computed TPSA of 77.2 Ų and XLogP3-AA of 0.3 [1], this compound lies within the favorable property space for orally bioavailable CNS drugs (typically TPSA < 90 Ų and LogP 1–3). The intermediate lipophilicity and hydrogen-bonding capacity make it a rational starting point for central nervous system target programs where balancing brain permeability with aqueous solubility is critical. The predicted pKa of 5.29 supports sufficient ionization at physiological pH for adequate solubility without excessive P-glycoprotein efflux risk.

Metal-Organic Framework (MOF) Linker and Heterogeneous Catalyst Design

The bifunctional amino-pyridine-carboxylate architecture has been proposed as a linker for metal-organic frameworks (MOFs) and as a surface modifier for heterogeneous catalysts . The 5-amino and 6-methylamino groups can coordinate to metal nodes or serve as Brønsted base sites, while the methyl ester can be hydrolyzed to the carboxylic acid for stronger metal coordination. The compound's ability to provide both Lewis and Brønsted acid/base functionality is differentiated from mono-functional nicotinate analogs that offer only a single type of catalytic site.

Quote Request

Request a Quote for Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.